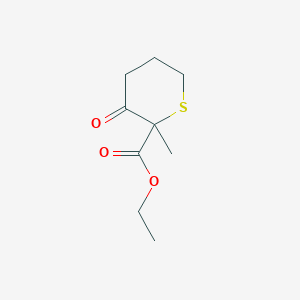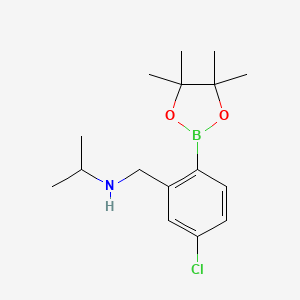
4-Chloro-2-(isopropylaminomethyl)phenylboronic acid, pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of boronic esters like 4-Chloro-2-(isopropylaminomethyl)phenylboronic acid, pinacol ester often involves Suzuki–Miyaura (SM) cross-coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Chemical Reactions Analysis
Boronic esters like 4-Chloro-2-(isopropylaminomethyl)phenylboronic acid, pinacol ester are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported, utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .Wissenschaftliche Forschungsanwendungen
Phosphorescent Properties of Arylboronic Esters
Arylboronic esters, including phenylboronic acid pinacol esters, exhibit room-temperature phosphorescence in the solid state. This characteristic is significant as it challenges the conventional belief that phosphorescent organic molecules require heavy atoms or carbonyl groups for triplet excited state generation. Theoretical calculations suggest that out-of-plane distortion at the boron-carbon moiety in the excited state is responsible for this phosphorescence, highlighting a new aspect of simple arylboronic esters for potential applications in material science and organic electronics (Shoji et al., 2017).
Hydrogen Peroxide-Cleavable Polymers
A novel application in the synthesis of H2O2-cleavable poly(ester-amide)s has been achieved through Passerini multicomponent polymerization, using 4-formylbenzeneboronic acid pinacol ester. This synthesis integrates the phenylboronic acid ester into the polymer backbone, enabling H2O2-triggered degradation. Such polymers could serve as potential delivery vehicles, responsive to oxidative stress, showcasing an innovative approach to designing sensitive and responsive materials for biomedical applications (Cui et al., 2017).
Solubility Studies
The solubility of phenylboronic acid and its cyclic esters, including pinacol ester, in various organic solvents has been systematically studied. Such investigations are crucial for understanding and optimizing reaction conditions in synthetic chemistry, particularly in the development of new pharmaceuticals and materials. Enhanced solubility of pinacol ester in different solvents can significantly influence the design and synthesis of boron-containing compounds, offering insights into their potential applications across different scientific domains (Leszczyński et al., 2020).
Polymer Synthesis and Functionalization
The chemical versatility of phenylboronic acid pinacol ester has been utilized in polymer science for the synthesis and functionalization of polymers. This includes the development of functional polymers that can undergo controlled degradation in response to specific environmental stimuli, such as oxidative conditions. These applications demonstrate the compound's utility in creating advanced materials with tailored properties for targeted drug delivery, environmental sensing, and responsive material applications (Song et al., 2013).
Zukünftige Richtungen
The future directions in the research and application of boronic esters like 4-Chloro-2-(isopropylaminomethyl)phenylboronic acid, pinacol ester could involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach, as well as the formal anti-Markovnikov alkene hydromethylation, are valuable transformations that could be explored further .
Eigenschaften
IUPAC Name |
N-[[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BClNO2/c1-11(2)19-10-12-9-13(18)7-8-14(12)17-20-15(3,4)16(5,6)21-17/h7-9,11,19H,10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTUTTWHZFEQBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)CNC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-(methylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine](/img/structure/B2655395.png)
![Ethyl 2-aminospiro[3.3]heptane-6-carboxylate](/img/structure/B2655396.png)
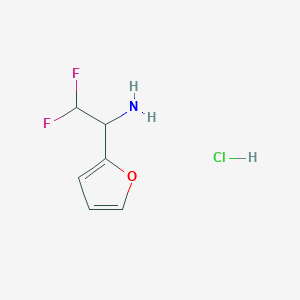
![4-(dimethylsulfamoyl)-N-[4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl]benzamide](/img/structure/B2655400.png)
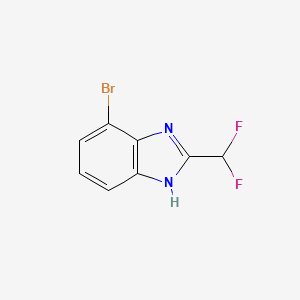
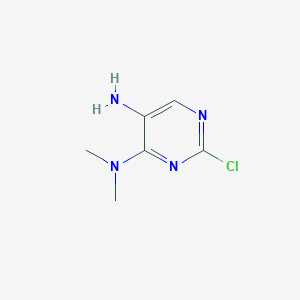
![N-(4-phenylbutan-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2655406.png)
![Acetamide, N-[4-(3-piperidinyl)phenyl]-](/img/structure/B2655408.png)
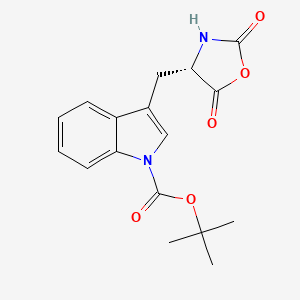
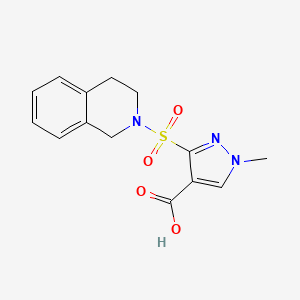
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2655413.png)
![4-((4-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2655414.png)
![2-(Dimethylamino)-6-({methyl[1-(prop-2-enoyl)pyrrolidin-3-yl]amino}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2655415.png)
